molecular formula C15H16BrN5O B11052832 N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No. B11052832
M. Wt: 362.22 g/mol
InChI Key: BORZFZPCCUXMSE-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to a pyrazole ring via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of Benzimidazole Derivative: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Pyrazole Synthesis: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reaction: The benzimidazole derivative is then coupled with the pyrazole derivative using an appropriate linker, such as an acetamide group, under suitable reaction conditions (e.g., using a coupling reagent like EDCI or DCC in the presence of a base).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the bromine atom with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzimidazole and pyrazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrazole Derivatives: Compounds like celecoxib, a nonsteroidal anti-inflammatory drug.

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is unique due to the specific combination of benzimidazole and pyrazole moieties, which may confer distinct chemical and biological properties compared to other compounds.

properties

Molecular Formula

C15H16BrN5O

Molecular Weight

362.22 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide

InChI

InChI=1S/C15H16BrN5O/c1-9-15(16)10(2)21(20-9)8-14(22)17-7-13-18-11-5-3-4-6-12(11)19-13/h3-6H,7-8H2,1-2H3,(H,17,22)(H,18,19)

InChI Key

BORZFZPCCUXMSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=NC3=CC=CC=C3N2)C)Br

Origin of Product

United States

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